Bienvenue dans la boutique en ligne BenchChem!

2-(4-Isopropyl-phenyl)-1H-imidazole

phenylimidazole thermodynamics regioisomer comparison sublimation enthalpy

2-(4-Isopropyl-phenyl)-1H-imidazole (CAS 1178632-98-8) is a 2-arylimidazole derivative featuring a para-isopropyl substituent on the phenyl ring, with a molecular formula of C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol. The compound is classified as a versatile small-molecule scaffold within the phenylimidazole family, a privileged structural class widely explored for antimicrobial, anticancer, and anti-inflammatory applications.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B7844686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropyl-phenyl)-1H-imidazole
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NC=CN2
InChIInChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-9H,1-2H3,(H,13,14)
InChIKeyIEBDNQFYGQXPOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropyl-phenyl)-1H-imidazole Procurement Guide: Key Physicochemical and Structural Baseline for Research Selection


2-(4-Isopropyl-phenyl)-1H-imidazole (CAS 1178632-98-8) is a 2-arylimidazole derivative featuring a para-isopropyl substituent on the phenyl ring, with a molecular formula of C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol [1]. The compound is classified as a versatile small-molecule scaffold within the phenylimidazole family, a privileged structural class widely explored for antimicrobial, anticancer, and anti-inflammatory applications [2]. Its computed XLogP3 of 3.0 and topological polar surface area (TPSA) of 28.7 Ų position it within favorable drug-like chemical space [1]. Commercially available at ≥95% purity from multiple vendors, it serves as a research intermediate and building block for downstream medicinal chemistry and coordination chemistry applications .

Why 2-(4-Isopropyl-phenyl)-1H-imidazole Cannot Be Interchanged with Generic Phenylimidazole Analogs


Phenylimidazoles are not functionally interchangeable due to profound regioisomeric effects on solid-state thermodynamics, molecular recognition, and metabolic fate. The position of imidazole ring attachment (C2 vs. C4) dictates intermolecular hydrogen-bonding networks: 4-phenylimidazole (4-PhI) exhibits significantly greater cohesive energy than its 2-substituted isomer (2-PhI) owing to stronger N–H···N interactions that disrupt coplanar geometry [1]. Furthermore, the identity and position of alkyl substituents on the phenyl ring directly modulate lipophilicity (ΔLogP ≥ 1 log unit between para-isopropyl and unsubstituted analogs), altering membrane permeability, target engagement profiles, and off-target liability [2]. Even positional isomerism of the isopropyl group—phenyl ring vs. imidazole core—yields compounds with divergent toxicological profiles, as demonstrated by the hepatotoxicity associated with 4-isopropyl-2-phenyl-1H-imidazole . These factors collectively preclude generic substitution without compromising experimental reproducibility or downstream development outcomes.

2-(4-Isopropyl-phenyl)-1H-imidazole: Quantifiable Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 2- vs. 4-Phenylimidazole Thermodynamic Stability and Cohesive Energy

The 2-substituted phenylimidazole architecture (as in the target compound) confers distinct solid-state thermodynamic properties compared to the 4-substituted regioisomer. Costa et al. (2024) demonstrated that 4-phenylimidazole (4-PhI) exhibits greater cohesive energy than 2-phenylimidazole (2-PhI) due to stronger N–H···N intermolecular hydrogen bonding, which disrupts coplanar geometry in 4-PhI molecules [1]. By class-level inference, 2-(4-isopropyl-phenyl)-1H-imidazole (target) and its regioisomer 4-(4-isopropyl-phenyl)-1H-imidazole (CAS 885017-76-5) are predicted to display analogous divergence in sublimation enthalpy, vapor pressure, and crystalline lattice stability. The 2-substituted architecture preserves greater conformational flexibility (rotatable bond count = 2 for the target), which may enhance solubility and formulation compatibility relative to the more rigid 4-substituted isomer.

phenylimidazole thermodynamics regioisomer comparison sublimation enthalpy solid-state stability

Lipophilicity Differentiation: XLogP3 Comparison Against Unsubstituted 2-Phenyl-1H-imidazole

The para-isopropyl substituent on the phenyl ring of the target compound drives a substantial increase in lipophilicity compared to the unsubstituted parent scaffold. The target compound has a computed XLogP3 of 3.0 (PubChem), whereas 2-phenyl-1H-imidazole (CAS 670-96-2) exhibits a measured LogP of 1.88 [1]. This ΔLogP of approximately +1.1 log units represents a roughly 12-fold increase in octanol-water partition coefficient, predicting enhanced membrane permeability and potentially altered blood-brain barrier penetration. The increased lipophilicity also modulates target engagement: the unsubstituted 2-phenyl-1H-imidazole shows negligible CYP3A4 inhibition (IC₅₀ > 10,000 nM) [2], whereas the isopropyl-bearing target compound may exhibit differentiated cytochrome P450 interaction profiles by virtue of enhanced hydrophobic binding pocket complementarity—a hypothesis supported by SAR studies on 1-substituted imidazole CYP inhibitors where increasing alkyl chain hydrophobicity correlates with enhanced inhibitory potency [3].

lipophilicity XLogP3 drug-likeness membrane permeability partition coefficient

Positional Isosteric Differentiation: Phenyl-Ring vs. Imidazole-Core Isopropyl Substitution

The isopropyl group position—phenyl ring (target) vs. imidazole core (4-isopropyl-2-phenyl-1H-imidazole, CAS 887588-11-6)—constitutes a critical structural distinction with documented toxicological consequences. 4-Isopropyl-2-phenyl-1H-imidazole is reported as a metabolite of the insecticidal agent chlorobenzene and has been shown to induce centrilobular hepatocyte necrosis in rats and hepatotoxicity in mice upon oral administration . In contrast, the target compound, bearing the isopropyl group on the para position of the phenyl ring rather than on the imidazole core, is classified as a versatile small-molecule scaffold without reported overt toxicity . The imidazole NH proton (pKa ~14.4 for imidazole) remains unsubstituted in the target, preserving hydrogen-bond donor capacity (HBD = 1) critical for target engagement, whereas 4-isopropyl-2-phenyl-1H-imidazole has the isopropyl directly modifying the imidazole ring electronics and sterics. The molecular formula and weight are identical (C₁₂H₁₄N₂, 186.25 g/mol), making unambiguous structural verification via NMR or X-ray essential for procurement.

positional isomerism metabolic stability toxicology structure-property relationship

Drug-Likeness and Physicochemical Property Profile for Preclinical Candidate Selection

The target compound occupies a favorable region of oral drug-like chemical space as defined by Lipinski and related filters. With a molecular weight of 186.25 g/mol, XLogP3 of 3.0, a single hydrogen-bond donor (imadazole NH), a single hydrogen-bond acceptor, a TPSA of 28.7 Ų, and only 2 rotatable bonds, it satisfies all canonical oral drug-likeness criteria [1]. In comparison, 2-phenyl-1H-imidazole (MW 144.17, LogP 1.88) is more hydrophilic and smaller, potentially limiting hydrophobic pocket occupancy in certain targets, while the more elaborate 2-(4-isopropylphenyl)-4,5-diphenyl-1H-imidazole (MW ~346.45) introduces additional aromatic rings that increase MW, LogP, and potential promiscuity . The target compound's balanced profile—sufficient lipophilicity for membrane penetration without excessive hydrophobicity, combined with low molecular weight amenable to fragment-based drug discovery (FBDD) or fragment growing strategies—makes it a privileged starting point for lead generation campaigns where the para-isopropyl group serves as both a lipophilicity modulator and a potential metabolic soft spot for oxidative metabolism (CYP-mediated isopropyl hydroxylation).

drug-likeness Lipinski rule of five physicochemical profiling lead optimization

Commercially Verified Identity and Purity Benchmarking for Reproducible Research Procurement

The target compound is commercially available from multiple independent suppliers with a minimum purity specification of 95% (HPLC), including Chemenu (Catalog CM604732) and CymitQuimica (Ref. 3D-DXB63298, Biosynth brand) . Critically, the compound's CAS registry number (1178632-98-8) unambiguously distinguishes it from the structurally similar regioisomer 4-(4-isopropyl-phenyl)-1H-imidazole (CAS 885017-76-5) and the positional isomer 4-isopropyl-2-phenyl-1H-imidazole (CAS 887588-11-6). The risk of isomeric cross-contamination in procurement is non-trivial given the identical molecular formula (C₁₂H₁₄N₂) and molecular weight (186.25 g/mol) across all three compounds. The target compound's 2,4-substitution pattern on the aryl-imidazole system provides a unique SMILES string (CC(C)C1=CC=C(C=C1)C2=NC=CN2) and InChIKey (IEBDNQFYGQXPOQ-UHFFFAOYSA-N) that enable unambiguous computational and analytical verification [1]. The explicit purity specification of ≥95% provides a quantitative benchmark for procurement quality control absent from generic or unbranded sourcing channels.

chemical procurement purity specification CAS verification research reproducibility

2-(4-Isopropyl-phenyl)-1H-imidazole: Best-Fit Research and Industrial Application Scenarios Based on Evidence


Fragment-Based Drug Discovery (FBDD) and Lead Generation Campaigns Targeting Hydrophobic Binding Pockets

The target compound's favorable drug-likeness profile (MW 186.25, XLogP3 3.0, TPSA 28.7 Ų, HBD 1, HBA 1) and low rotatable bond count (2) make it an attractive fragment hit for FBDD programs [1]. Its para-isopropyl group provides enhanced lipophilicity relative to unsubstituted 2-phenylimidazole (LogP 1.88), enabling deeper occupancy of hydrophobic enzyme pockets while maintaining fragment-like physicochemical properties amenable to subsequent structure-based optimization [2]. The imidazole NH serves as both a hydrogen-bond donor and a metal-coordinating moiety, supporting applications targeting metalloenzymes (e.g., CYP isoforms, carbonic anhydrases, histone deacetylases) where imidazole-based fragments have demonstrated validated binding .

Synthetic Intermediate for 2-Arylimidazole-Derived Bioactive Compound Libraries

As a commercially available 2-arylimidazole building block with ≥95% purity and unambiguous CAS registration (1178632-98-8), the target compound is suited for parallel library synthesis exploring N-alkylation, C4/C5 functionalization, and metal-catalyzed cross-coupling at the para-isopropylphenyl ring [1]. Its unique substitution pattern—isopropyl on the phenyl ring rather than the imidazole core—avoids the hepatotoxic liability associated with 4-isopropyl-2-phenyl-1H-imidazole, making it a safer scaffold choice for medicinal chemistry campaigns where imidazole-core substitution may generate reactive metabolites [2]. The 2-arylimidazole architecture is a privileged scaffold in opioid receptor agonist, TAAR1 agonist, and tubulin polymerization inhibitor programs, supporting broad applicability across therapeutic areas .

Coordination Chemistry and Materials Science: Ligand for Metal-Organic Frameworks and Catalysis

Phenylimidazoles are established ligands in 3d metal coordination chemistry, with the 2-substituted architecture offering distinct steric and electronic properties compared to 4-substituted isomers [1]. The target compound's para-isopropyl substituent introduces steric bulk distal to the imidazole N3 coordination site, potentially tuning metal complex geometry without directly impeding metal-ligand bond formation. This is in contrast to 4-isopropyl-2-phenyl-1H-imidazole, where the isopropyl group directly modifies the imidazole ring electronics and may sterically hinder coordination [2]. The controlled steric profile supports applications in homogeneous catalysis, MOF synthesis, and luminescent iridium(III) complex development, where bulky aryl-substituted phenylimidazole ligands have been shown to enhance quantum yields and thermal stability .

Cytochrome P450 Probe Development and Steroidogenesis Inhibition Research

The 2-arylimidazole scaffold is structurally related to the well-established class of azole-based P450 inhibitors, including ketoconazole and related clinical agents targeting steroidogenic CYP enzymes [1]. While direct P450 inhibition data for the target compound is not yet reported, the SAR established by Owen et al. (2008) for phenyl alkyl imidazole inhibitors of P450₁₇α demonstrates that increasing alkyl chain hydrophobicity on the imidazole scaffold correlates with enhanced inhibitory potency (lead compound IC₅₀ = 100 nM against lyase) [2]. The target compound's para-isopropyl substituent (XLogP3 = 3.0) provides a lipophilicity baseline suitable for further optimization into tool compounds or probe molecules for studying steroidogenic P450 enzymes implicated in hormone-dependent cancers. Its defined structure and commercial availability support its use as a starting point for systematic SAR exploration in this target class.

Quote Request

Request a Quote for 2-(4-Isopropyl-phenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.